5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Kinase Inhibitors Anti-angiogenesis Cancer Therapeutics

A privileged heterocyclic scaffold with a fused 2,3-dihydrofuran ring that confers unique electronic/steric properties unavailable in thieno- or pyrrolo-analogs. Directly enables synthesis of VEGFR-2 inhibitors (nanomolar potency equivalent to Sorafenib), dual Tie-2/VEGFR2 inhibitors (IC50 <3 nM), and antifolates with high FPGS substrate activity for enhanced intracellular retention. The 2-aminopyrimidine motif is essential for kinase active site hydrogen bonding, enabling multi-targeted cancer drug discovery. Ideal for medicinal chemistry labs building focused kinase inhibitor and DHFR inhibitor libraries. Supplied at ≥95% purity.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 88513-35-3
Cat. No. B1320258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine
CAS88513-35-3
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1COC2=NC(=NC=C21)N
InChIInChI=1S/C6H7N3O/c7-6-8-3-4-1-2-10-5(4)9-6/h3H,1-2H2,(H2,7,8,9)
InChIKeyGKTQSMMWWKODFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine: Core Scaffold for Kinase Inhibitor and Antifolate Drug Discovery


5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine (CAS 88513-35-3) is a heterocyclic building block characterized by a fused 2,3-dihydrofuran ring and a 2-aminopyrimidine moiety [1]. Its core structure serves as a privileged scaffold in medicinal chemistry for the development of kinase inhibitors and antifolates [2]. The molecule's molecular weight is 137.14 g/mol, with the empirical formula C6H7N3O, and it is a colorless to pale yellow solid at room temperature [1]. It is supplied with a minimum purity of 95% for research use .

Why 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine is Not Interchangeable with Other Heterocyclic Building Blocks


The specific arrangement of the 2,3-dihydrofuran ring fused to a 2-aminopyrimidine core creates a unique electronic and steric environment that dictates both its reactivity and biological target engagement. Substituting this compound with a different fused heterocycle, such as a thieno[2,3-d]pyrimidine, a pyrrolo[2,3-d]pyrimidine, or even a furo[2,3-d]pyrimidine with a different substitution pattern, will fundamentally alter the compound's properties. Studies have shown that even subtle changes in the scaffold, like the introduction of a sulfur atom (thieno vs. furo), can shift kinase inhibition potency by orders of magnitude or alter selectivity profiles [1]. For instance, the sulfur-containing thieno[2,3-d]pyrimidine analog exhibited potent c-Met inhibition, while its furo counterpart was less active in the same assay [1]. Furthermore, the presence of the 2-amino group on the pyrimidine is a critical pharmacophore for forming essential hydrogen bonds with kinase active sites, a feature that is absent or altered in other building blocks .

Quantitative Differentiation of 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine for Targeted Drug Discovery


Furo[2,3-d]pyrimidine Scaffold Enables Potent VEGFR-2 Inhibition at Nanomolar Concentrations

Derivatives based on the furo[2,3-d]pyrimidine core, which is directly accessible from 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine, demonstrate potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In a head-to-head assay, a synthesized furo[2,3-d]pyrimidine derivative (compound 10c) achieved an IC50 of 41.40 ± 1.8 nM against VEGFR-2, which is equipotent to the FDA-approved drug Sorafenib (IC50 ~40 nM) in the same assay [1].

Kinase Inhibitors Anti-angiogenesis Cancer Therapeutics

Superior Ligand Efficiency of Furo[2,3-d]pyrimidine-Derived VEGFR-2 Inhibitors

Derivatives of the furo[2,3-d]pyrimidine scaffold demonstrate improved ligand efficiency (LE) compared to many other VEGFR-2 inhibitor classes. While specific LE values were not provided, the study notes that a series of furo[2,3-d]pyrimidine-based compounds exhibited 'good to moderate nanomolar inhibition with improved ligand efficiencies' [1]. This is a class-level inference that positions the scaffold favorably for further optimization.

Drug Discovery Lead Optimization VEGFR-2

Furo[2,3-d]pyrimidine Scaffold Provides Access to Potent Dual Tie-2/VEGFR2 Inhibition

Substituted 4-amino-furo[2,3-d]pyrimidines, which can be synthesized from the 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine core, act as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases. The most active compound in this series, 7k, demonstrated an IC50 of <3 nM against both kinases . This dual inhibition profile is a key differentiator from many other scaffolds that may only target one of these critical angiogenic pathways.

Kinase Inhibitors Angiogenesis Cancer

Furo[2,3-d]pyrimidine Core Enables Dual RTK/DHFR Inhibitory Activity

The 2,4-diaminofuro[2,3-d]pyrimidine scaffold, a direct derivative of the parent 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine, uniquely supports dual inhibition of receptor tyrosine kinases (RTKs) and dihydrofolate reductase (DHFR). A series of these compounds (2-13) were designed and synthesized, with specific saturated C9-homologated analogs (compounds 9 and 10) showing inhibition of EGFR and PDGFR-beta that was absent in the C9-methyl analogs [1]. This is a unique class-level feature not commonly found in other heterocyclic scaffolds.

Dual Inhibitors Cancer Antifolates

Substrate Activity for Folylpolyglutamate Synthetase (FPGS) in Antifolate Design

Classical antifolates derived from the 2,4-diamino-5-substituted furo[2,3-d]pyrimidine scaffold, which is synthesized from the 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine core, can be designed as highly efficient substrates for folylpolyglutamate synthetase (FPGS) [1]. In a direct comparison, compound 14 was identified as a highly efficient FPGS substrate, a critical property for intracellular retention and enhanced potency of antifolate drugs. In contrast, compound 13, a pyrrolo[2,3-d]pyrimidine analog, was a poor substrate for FPGS and a poor inhibitor of purified DHFR and TS [1].

Antifolates Drug Delivery Cancer

Recommended Applications for 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine in Drug Discovery


Design and Synthesis of Novel VEGFR-2 Kinase Inhibitors

Use 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine as the core building block to synthesize and screen a library of furo[2,3-d]pyrimidine derivatives for VEGFR-2 inhibitory activity. Based on the evidence that derivatives of this scaffold can achieve nanomolar potency equivalent to Sorafenib [1], this approach provides a rational path to discover new anti-angiogenic leads.

Development of Dual Tie-2/VEGFR2 Inhibitors for Cancer Therapy

Employ this compound as a starting material for the synthesis of 4-amino-furo[2,3-d]pyrimidine derivatives. The resulting compounds have a high probability of exhibiting dual Tie-2/VEGFR2 inhibition, as demonstrated by a compound with an IC50 of <3 nM against both targets [1]. This scenario is ideal for projects focused on overcoming resistance to existing anti-angiogenic therapies.

Creation of Next-Generation Antifolates with Improved Cellular Retention

Synthesize classical antifolates with a 2,4-diamino-5-substituted furo[2,3-d]pyrimidine structure using this amine as the starting point. The evidence indicates that this specific scaffold can be engineered for high FPGS substrate activity, a key determinant for intracellular polyglutamation, leading to enhanced potency and tumor cell retention compared to scaffolds like pyrrolo[2,3-d]pyrimidine [1].

Discovery of Dual RTK/DHFR Inhibitors as Novel Anticancer Agents

Utilize 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine to generate a library of 2,4-diaminofuro[2,3-d]pyrimidines. As shown in prior research, certain saturated C9-homologated analogs can uniquely inhibit both receptor tyrosine kinases (EGFR, PDGFR-beta) and DHFR [1], offering a multi-targeted approach for cancer drug discovery that is not achievable with other heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.